8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid
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Overview
Description
8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid: is an organic compound that features a naphthalene ring substituted with a benzylideneamino group at the 8-position and a sulfonic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid typically involves the following steps:
Formation of Naphthalene-1-sulfonic Acid: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-1-sulfonic acid.
Introduction of Benzylideneamino Group: The naphthalene-1-sulfonic acid is then reacted with benzaldehyde in the presence of a suitable catalyst to introduce the benzylideneamino group at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Products may include benzylideneamino derivatives with oxidized functional groups.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules .
Industry:
Mechanism of Action
The mechanism by which 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The sulfonic acid group allows for strong binding to cationic sites, while the benzylideneamino group can interact with hydrophobic pockets . This dual interaction facilitates its use as a molecular probe in various biochemical assays .
Comparison with Similar Compounds
Naphthalene-1-sulfonic acid: Lacks the benzylideneamino group, making it less versatile in certain applications.
8-Anilinonaphthalene-1-sulfonic acid: Similar structure but with an anilino group instead of benzylideneamino, used as a fluorescent dye.
Naphthalene-2-sulfonic acid: Different sulfonic acid position, leading to different reactivity and applications.
Uniqueness: 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid is unique due to its combination of a benzylideneamino group and a sulfonic acid group on the naphthalene ring, providing distinct chemical and physical properties that are advantageous in various scientific and industrial applications .
Properties
CAS No. |
90094-15-8 |
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Molecular Formula |
C17H13NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
8-(benzylideneamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H13NO3S/c19-22(20,21)16-11-5-9-14-8-4-10-15(17(14)16)18-12-13-6-2-1-3-7-13/h1-12H,(H,19,20,21) |
InChI Key |
CGXUEHWVXRJRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
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